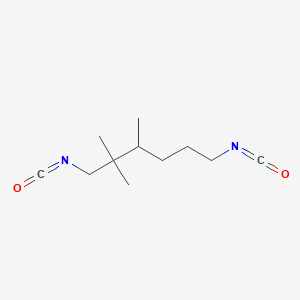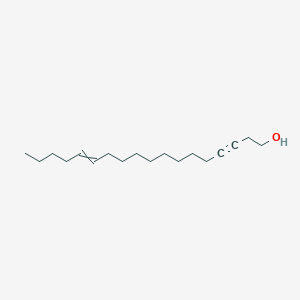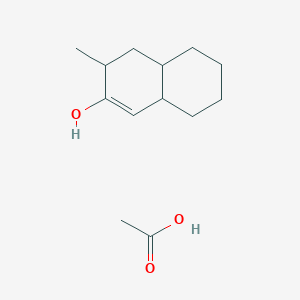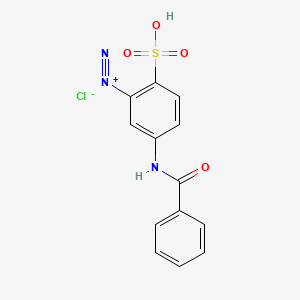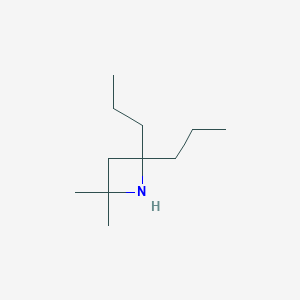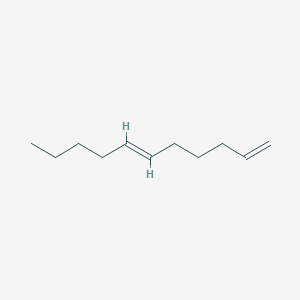
E-1,6-Undecadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-1,6-Undecadiene is an organic compound with the molecular formula C11H20. It is a diene, meaning it contains two double bonds, specifically located at the first and sixth positions of the undecane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: E-1,6-Undecadiene can be synthesized through several methods. One common approach involves the addition of an ethylcopper complex to 1-octyne. The reaction is carried out under an inert atmosphere using diethyl ether and dimethyl sulfide as solvents. The mixture is cooled to -45°C, and ethylmagnesium bromide is added dropwise. After further cooling and stirring, 1-octyne is introduced, followed by the addition of N,N’-dimethylpropyleneurea and allyl bromide. The mixture is then warmed to -30°C and stirred for 12 hours before being quenched and purified .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反应分析
Types of Reactions: E-1,6-Undecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds results in the formation of saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, are common.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is employed for hydrogenation.
Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., HBr) are used under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes and alkanes.
科学研究应用
E-1,6-Undecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of E-1,6-Undecadiene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
1,3-Butadiene: Another diene with double bonds at the first and third positions.
1,5-Hexadiene: A diene with double bonds at the first and fifth positions.
1,7-Octadiene: A diene with double bonds at the first and seventh positions.
Uniqueness: E-1,6-Undecadiene is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its longer carbon chain compared to other dienes provides different reactivity and applications in synthesis and industry .
属性
CAS 编号 |
71309-05-2 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC 名称 |
(6E)-undeca-1,6-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,10-11H,1,4-9H2,2H3/b11-10+ |
InChI 键 |
GUUVOMIEMHFZCY-ZHACJKMWSA-N |
手性 SMILES |
CCCC/C=C/CCCC=C |
规范 SMILES |
CCCCC=CCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


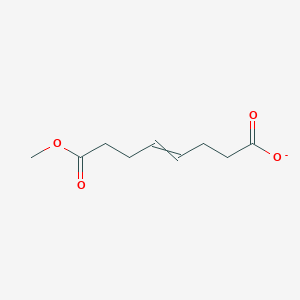
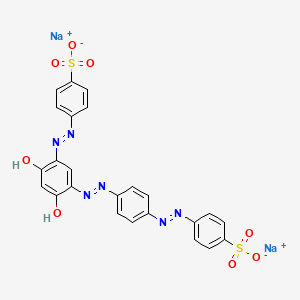
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
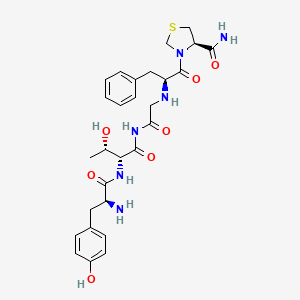

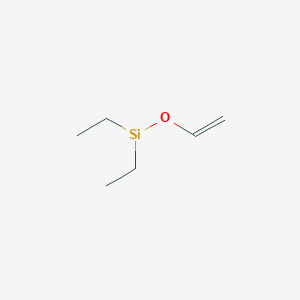
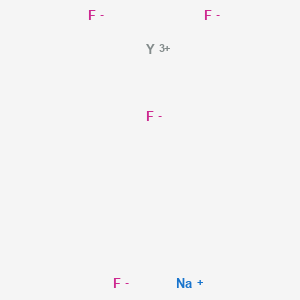
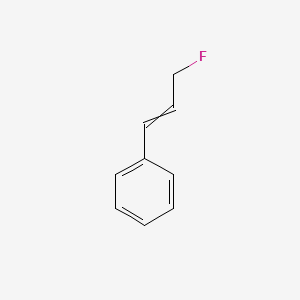
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
